1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide
Description
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide is a cationic styryl dye characterized by a pyridinium core linked to a styryl group substituted with a methylsulfanyl (SMe) moiety at the para position. This compound belongs to the class of push-pull chromophores, where the pyridinium ring acts as an electron acceptor, and the substituent on the styryl group serves as an electron donor. Its structure enables applications in fluorescence-based sensing, nonlinear optics, and materials science. The methylsulfanyl group distinguishes it from analogs with stronger electron-donating groups like dimethylamino (NMe₂) or diphenylamino (NPh₂), influencing its electronic and photophysical properties .
Properties
IUPAC Name |
1-methyl-2-[(E)-2-(4-methylsulfanylphenyl)ethenyl]pyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NS.HI/c1-16-12-4-3-5-14(16)9-6-13-7-10-15(17-2)11-8-13;/h3-12H,1-2H3;1H/q+1;/p-1/b9-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNQLSGBOGAZOM-MLBSPLJJSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)SC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)SC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide typically involves the reaction of 1-methylpyridinium iodide with 4-(methylsulfanyl)benzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl group via a Knoevenagel condensation reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The styryl group can be reduced to form the corresponding ethyl derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles such as cyanide or thiocyanate ions
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide exerts its effects is primarily through its interaction with cellular components. The compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The methylsulfanyl group is particularly reactive and can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. Additionally, the pyridinium ring can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Table 1: Substituent Effects on Electronic Properties
Key Insight : The methylsulfanyl group provides intermediate electron-donating capacity compared to NMe₂ and NPh₂, resulting in a balanced push-pull effect. This modulates absorption/emission profiles and solubility.
Photophysical Properties
Table 2: Absorption and Emission Characteristics
*Estimated based on substituent trends. SMe’s weaker donor strength likely reduces ε and redshifts λₐᵦₛ compared to NMe₂ derivatives .
Key Findings :
- Absorption : DAMPI’s NMe₂ group induces a stronger charge-transfer transition (λₐᵦₛ ~500 nm) compared to methylsulfanyl analogs (~470 nm, estimated). Thiophene substitution further redshifts absorption due to extended conjugation .
- Emission: DPASPI’s diphenylamino group enhances red emission (650 nm) in solid hybrids, while DAMPI emits at 605 nm in solution. Methylsulfanyl derivatives likely exhibit intermediate emission profiles.
- Solvent Sensitivity: DAMPI shows a solvent-dependent redshift (470→600 nm in water), attributed to excited-state relaxation . Methylsulfanyl analogs may exhibit similar but less pronounced effects.
Table 3: Functional Comparisons
Key Insights :
- DAMPI and DSMI (trans-DAMPI) are preferred for biological imaging due to strong fluorescence and compatibility with macrocyclic hosts like cucurbit[6]uril (CB6) .
- Methylsulfanyl derivatives may excel in environments requiring moderate polarity and reduced cytotoxicity.
- DPASPI’s bulky diphenylamino group enhances solid-state emission, making it superior for optoelectronic devices .
Biological Activity
1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridinium ring, a styryl group, and a methylsulfanyl substituent, which contribute to its unique reactivity and biological profile.
This compound exhibits its biological effects primarily through:
- Interaction with Cellular Components : The compound can covalently bond with thiol groups in proteins, altering their structure and function. This interaction may inhibit enzyme activity, leading to disrupted cellular processes.
- Redox Reactions : The pyridinium moiety can participate in redox reactions, contributing to oxidative stress in target cells, which is particularly relevant in cancer therapy.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 32 µg/mL.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. A study involving human breast cancer cell lines (MCF-7) reported a reduction in cell viability by 50% at concentrations around 25 µM after 48 hours of treatment.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various derivatives of pyridinium compounds, including this compound. The results indicated that the compound exhibited superior activity compared to its structural analogs, particularly against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the zone of inhibition.
Investigation of Anticancer Mechanisms
Another investigation focused on the anticancer mechanisms of this compound. Using flow cytometry, researchers analyzed apoptosis markers in treated cancer cells. The findings revealed that treatment with this compound led to an increase in Annexin V positive cells, indicating early apoptosis.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Activity Type | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | 32 | 25 |
| 1-Methyl-2-[4-(methylsulfanyl)phenyl]pyridinium iodide | Antimicrobial | 64 | N/A |
| 1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium chloride | Anticancer | N/A | N/A |
This table illustrates that the iodide form demonstrates enhanced antimicrobial activity compared to other derivatives.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide?
Answer:
The compound can be synthesized via a condensation reaction between 1,2-dimethylpyridinium iodide and 4-(methylsulfanyl)benzaldehyde in hot aqueous conditions, catalyzed by piperidine. This method is adapted from protocols for structurally analogous styryl pyridinium dyes . Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of the pyridinium salt and aldehyde.
- Reaction conditions : Heat under reflux in water for 6–8 hours to ensure complete conjugation of the styryl group.
- Purification : Recrystallize the product from ethanol to remove unreacted starting materials.
Validation via -NMR should confirm the presence of the styryl proton doublet (~7.0–7.5 ppm) and methylsulfanyl group protons (~2.5 ppm) .
Basic: What characterization techniques are critical for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolve the crystal structure to confirm the E-configuration of the styryl group and spatial arrangement of substituents. The compound is expected to crystallize in a centrosymmetric space group (e.g., P1), with C–H···I hydrogen bonds stabilizing the lattice .
- Spectroscopy :
- UV-Vis : Measure in solvents like methanol (expected ~450–475 nm) to verify - transitions .
- Fluorescence : Confirm emission maxima (~600–610 nm in methanol) and Stokes shift (~130 nm) to assess suitability for imaging .
- Mass spectrometry : Validate the molecular ion peak at m/z 366.24 (corresponding to CHIN) .
Advanced: How can researchers optimize the compound for two-photon fluorescence microscopy applications?
Answer:
Two-photon absorption (TPA) efficiency depends on extending conjugation and enhancing intramolecular charge transfer. Strategies include:
- Substituent tuning : The methylsulfanyl group acts as an electron donor, but replacing it with stronger donors (e.g., dimethylamino) may improve TPA cross-sections .
- Solvent selection : Use low-polarity solvents (e.g., chloroform) to redshift absorption and enhance TPA activity.
- Pulsed laser parameters : Employ femtosecond-pulsed lasers (750–800 nm) to match the compound’s TPA window. Validate via z-scan measurements .
Advanced: How can discrepancies in emission spectra across solvents be systematically addressed?
Answer:
Emission maxima shifts (e.g., 605 nm in methanol vs. 505 nm in chloroform) arise from solvent polarity effects on excited-state dipole moments. To resolve contradictions:
- Solvatochromic analysis : Plot emission energy vs. solvent polarity index (e.g., ET) to quantify polarity dependence .
- Time-resolved fluorescence : Measure lifetime variations to distinguish solvation dynamics from aggregation effects.
- Quantum chemical calculations : Use TD-DFT to model solvent interactions and predict spectral shifts .
Advanced: What structural factors influence the lack of nonlinear optical (NLO) activity in crystalline forms?
Answer:
Non-centrosymmetric crystal packing is required for NLO activity. For this compound:
- Symmetry analysis : Centrosymmetric space groups (e.g., P1) cancel second-harmonic generation (SHG) signals. Co-crystallization with chiral counterions may break symmetry .
- Hydrogen bonding : C–H···I interactions stabilize centrosymmetric dimers. Introducing stronger hydrogen-bond donors (e.g., –OH groups) could disrupt symmetry .
- Polarizability : The methylsulfanyl group’s weak electron-donating capacity limits hyperpolarizability (). Substituents with higher dipole moments (e.g., nitro groups) may enhance .
Advanced: How can mitochondrial membrane potential assays using this dye be validated against artifacts?
Answer:
- Control experiments :
- Concentration optimization : Avoid self-aggregation artifacts by titrating dye concentrations (10–100 nM) and monitoring emission linearity .
- Live-cell imaging : Combine with organelle-specific markers (e.g., MitoTracker) for colocalization analysis .
Advanced: What strategies resolve contradictions in reported melting points or solubility profiles?
Answer:
- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.
- Purity assessment : Use HPLC (C18 column, methanol:water eluent) to quantify impurities affecting physical properties .
- Solvent recrystallization : Test solvents with varying polarities (e.g., DMSO vs. ethanol) to isolate stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
